2,6-Dimethyl-1-naphthaldehyde
Description
Properties
Molecular Formula |
C13H12O |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,6-dimethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-8H,1-2H3 |
InChI Key |
NYJRVZJSXBPGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)C=O |
Origin of Product |
United States |
Preparation Methods
Isomerization and Selective Crystallization from Dimethylnaphthalenes
- Starting Material: 2,6-Dimethylnaphthalene (2,6-DMN), often derived from coal tar or petroleum fractions.
- Process Overview: 2,6-DMN is converted into 2,6-dimethyl-1-naphthaldehyde via formylation reactions.
- Challenges: The presence of 3,7-dimethyl-1-naphthaldehyde as a byproduct complicates purification because of similar boiling points.
- Industrial Approach: Use of selective crystallization and adsorption techniques to enrich 2,6-DMN before formylation reduces impurities.
- 2,6-DMN can be obtained by isomerization of other dimethylnaphthalene isomers or by selective crystallization from coal tar distillates.
- The isomerization step often uses catalysts such as hydrogen fluoride.
- Separation methods include fractional distillation, adsorption on selective resins, and crystallization with solvents like m-xylene.
Alkenylation Process (Indirect Route)
- Raw Materials: Butadiene, ortho-xylene, and sodium-potassium alloy.
- Reaction Sequence:
- Formation of 5-(ortho-tolyl)pent-2-ene (OTP) from butadiene and ortho-xylene.
- Cyclization of OTP to 1,5-dimethyltetraline.
- Dehydrogenation to 1,5-dimethylnaphthalene.
- Isomerization of 1,5-dimethylnaphthalene to 2,6-dimethylnaphthalene.
- Subsequent formylation to this compound.
- Separation: The final mixture contains various methylated naphthalenes requiring selective crystallization to isolate 2,6-DMN.
- The critical step is the introduction of the aldehyde group at the 1-position of the 2,6-dimethylnaphthalene ring.
- Common formylation methods include:
- Vilsmeier-Haack Reaction: Using DMF and POCl3.
- Gattermann-Koch Reaction: Using CO and HCl with a Lewis acid catalyst.
- Reaction conditions are optimized to favor the 1-position formylation while minimizing side reactions.
- Recent patents highlight the use of catalysts that allow stable and highly selective production of this compound with minimized 3,7-isomer formation.
- Catalyst recovery and reuse are important for industrial viability.
- Reaction temperature, solvent choice, and molar ratios are critical parameters.
- Data Table: Summary of Preparation Routes and Key Parameters
- The formation of 3,7-dimethyl-1-naphthaldehyde is a major impurity that reduces the usability of the product in optical and electronic materials.
- Industrial patents emphasize the importance of controlling the isomer ratio to less than 30 mol% of the 3,7-isomer for functional applications.
- Catalyst systems enabling selective formylation and isomerization steps improve yields and reduce downstream separation costs.
- Recovery and reuse of catalysts and solvents contribute significantly to the economic feasibility of production.
The preparation of this compound is primarily achieved through selective formylation of 2,6-dimethylnaphthalene, which itself is obtained by isomerization and separation from other dimethylnaphthalene isomers or via multi-step alkenylation and cyclization routes. The main challenges lie in minimizing the formation of positional isomers, especially 3,7-dimethyl-1-naphthaldehyde, and achieving high purity through selective crystallization and catalytic optimization. Recent advances focus on catalyst design, reaction conditions, and efficient separation techniques to meet industrial demands for high-quality this compound suitable for advanced material synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: 2,6-Dimethyl-1-naphthoic acid.
Reduction: 2,6-Dimethyl-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Fluorescent Probes
2,6-Dimethyl-1-naphthaldehyde has been utilized in synthesizing fluorescent probes for detecting metal ions. For instance, it serves as a precursor for probes that exhibit selective fluorescence upon binding with specific ions, facilitating studies in biological imaging and environmental monitoring .
Biological Studies
Research indicates that 2,6-dimethylnaphthalene can be metabolized by certain bacteria, leading to insights into bioremediation processes. Studies involving Sphingomonas paucimobilis demonstrated that this compound could serve as a carbon source, highlighting its potential role in microbial degradation pathways .
Organic Synthesis
The compound is a valuable building block in organic synthesis, particularly in the production of various derivatives used in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in numerous chemical transformations, including condensation reactions to form more complex structures .
Polymer Chemistry
In polymer science, this compound is used to modify poly(phenylene oxide) and other polymers to enhance their properties. Functionalization with this aldehyde can improve thermal stability and mechanical strength, making it suitable for high-performance materials .
Dyes and Pigments
This compound finds applications in dye chemistry, where it acts as an intermediate for synthesizing various dyes and pigments. The structural characteristics of this compound contribute to the color properties of these compounds .
Case Study 1: Fluorescent Probes for Metal Ion Detection
A study published in Spectrochimica Acta demonstrated the synthesis of a dual-channel fluorescent probe based on this compound for detecting aluminum ions in living cells. The probe showed high selectivity and sensitivity, indicating its potential for biological applications .
Case Study 2: Biodegradation Pathways
Research on the biodegradation of methyl-substituted naphthalenes revealed that Sphingomonas paucimobilis effectively utilized this compound as a carbon source. This study provided insights into microbial metabolism and potential applications in bioremediation strategies for contaminated environments .
Data Tables
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-naphthaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Table 1: Key Properties of 2,6-DMNAL and Related Compounds
Research Findings and Industrial Relevance
- Catalyst Efficiency : The HF/BF₃ system in 2,6-DMNAL production allows catalyst recovery, reducing waste and costs. This contrasts with cyanide-based methods (high environmental load) .
- Isomer Challenges : Unlike 1,4-dimethylnaphthalene derivatives, which lack aldehyde functionality, 2,6-DMNAL’s isomer separation remains a unique industrial hurdle .
- Thermal Stability : 2,6-DMNAL’s thermal profile (stable up to 70°C during synthesis) surpasses nitro compounds like 1-nitronaphthalene, which require stringent safety measures .
Biological Activity
2,6-Dimethyl-1-naphthaldehyde is an aromatic aldehyde characterized by its molecular formula . The compound features a naphthalene ring with two methyl groups at the 2 and 6 positions, along with an aldehyde functional group at the 1 position. This unique structure contributes to its diverse biological activities, including antimicrobial properties, enzyme inhibition, and potential anticancer effects.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various studies have shown its effectiveness against a range of bacterial strains, highlighting its potential as a natural antimicrobial agent. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which can play a crucial role in various metabolic pathways. For instance, it has shown promise in inhibiting certain cytochrome P450 enzymes, which are vital for drug metabolism and detoxification processes. This property suggests potential applications in pharmacology and toxicology.
3. Cytotoxicity Against Cancer Cells
In vitro assays have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells. This selectivity is essential for developing targeted cancer therapies.
Table 1: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains; disrupts cell membranes. |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes; affects drug metabolism pathways. |
| Cytotoxicity | Selective toxicity towards cancer cell lines; lower toxicity to normal cells. |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
- Cytotoxicity Assay : In a study evaluating the effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound induced apoptosis through the activation of caspase pathways. The IC50 values indicated potent cytotoxicity at low concentrations .
The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with biological macromolecules:
- Cell Membrane Interaction : The hydrophobic nature of the naphthalene ring allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function.
- Enzyme Binding : The aldehyde group can form reversible covalent bonds with nucleophilic amino acid residues in enzymes, leading to inhibition.
Q & A
Q. How can QSAR models predict the compound’s binding affinity to aryl hydrocarbon receptor (AhR) targets?
- Methodological Answer : Develop 3D-QSAR using Comparative Molecular Field Analysis (CoMFA) with training sets of PAH-AhR co-crystal structures. Optimize alignment rules based on dihedral angles of methyl/aldehyde substituents and validate via luciferase reporter assays in HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
